2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide is a chemical compound that belongs to the class of acetamides. It is characterized by its unique molecular structure, which includes an ether, aldehyde, and iodine functional groups. The compound has garnered attention in various research fields due to its potential biological activities and applications in synthetic chemistry.
This compound can be classified under several categories:
The synthesis of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide typically involves a multi-step process. One common method includes the reaction of 2-ethoxy-4-formyl-6-iodophenol with N-phenylacetamide. This reaction can be facilitated using solvents such as ethanol and may require catalysts to enhance the yield.
The molecular structure of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide features:
The structural representation can be described using the following data:
The compound is achiral, which simplifies its synthesis and characterization .
2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide can undergo various chemical reactions:
Each reaction type requires specific conditions:
The mechanism of action for 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide involves its interaction with biological targets such as enzymes or receptors. The compound's structure allows it to bind selectively to these targets, potentially altering their activity.
Research indicates that compounds with similar structures often exhibit significant biological activity, making this compound a candidate for further studies in drug development .
Key physical properties include:
Relevant chemical properties include:
These properties suggest that the compound has significant potential for interactions in biological systems, influencing its solubility and permeability characteristics .
The applications of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide span several fields:
The development of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide exemplifies modern fragment-based approaches to sphingosine kinase 1 (SphK1) inhibition. This compound's design strategically merges key structural features from two established SphK inhibitors: the quinone redox pharmacophore from CB5468139 and the lipophilic tail geometry from PF-543 [3]. CB5468139, a naphthoquinone-based inhibitor (SphK1 Ki = 0.3 µM), provided the foundational concept of incorporating a redox-active core capable of disrupting the ATP-binding site through potential covalent interactions. Meanwhile, PF-543—the most potent known SphK1 inhibitor (Ki = 3.6 nM)—demonstrated the critical importance of a precisely positioned lipophilic domain for optimal engagement with the enzyme's hydrophobic binding pocket [3] [7].
Computational modeling revealed that replacing CB5468139's tertiary amine linker with an ether-based connection significantly improved synthetic accessibility while maintaining spatial orientation. This ether linkage served as a versatile tether for installing diverse aryl moieties to probe unexplored regions of SphK1's lipid-binding cleft [3]. Molecular docking simulations positioned the iodophenoxy moiety deep within a hydrophobic subpocket adjacent to the catalytic site, with the formyl group oriented toward polar residues capable of hydrogen bonding. This hybrid design strategy successfully balanced target affinity with synthetic feasibility, establishing a novel quinoline-5,8-dione-inspired framework for SphK inhibition.
Table 1: Strategic Components in SphK1 Inhibitor Design
Structural Element | Source Compound | Biological Rationale | Implementation in Target Compound |
---|---|---|---|
Redox-active core | CB5468139 (Ki = 0.3 µM) | Disrupts ATP binding via potential covalent interactions | Quinoline-5,8-dione mimicry through benzaldehyde/quinone pharmacophore |
Lipophilic tail | PF-543 (Ki = 3.6 nM) | Engages hydrophobic binding pocket | 2-Ethoxy-6-iodophenoxy group optimized for pocket dimensions |
Linker chemistry | PF-543 ether analogues | Balances conformational flexibility with metabolic stability | Ether linkage between core and lipophilic domain |
Synthetic handle | Fragment-based design principles | Enables rapid SAR exploration | C(4) formyl group for late-stage derivatization |
The ortho-ethoxy substituent plays a dual role in molecular recognition by SphK1. SAR studies demonstrate that ethoxy provides optimal steric occlusion that prevents solvent exposure of the binding interface while maintaining a favorable ClogP value (~3.5) [3]. Comparative analyses with methoxy analogues revealed a 3-fold decrease in potency when substituting ethoxy with smaller methoxy groups, attributed to reduced hydrophobic contact surface area. Conversely, bulkier alkoxy groups (e.g., propoxy, isopropoxy) induced steric clashes with Val178 and Phe342 in the binding pocket, diminishing inhibitory activity by >5-fold [3].
The para-formyl group serves as both a hydrogen-bond acceptor and a versatile synthetic handle. Its electrophilic character enables Schiff base formation with Lys184 in the SphK1 active site, potentially contributing to enhanced residence time [3]. Crucially, reduction to hydroxymethyl or oxidation to carboxylic acid abolished SphK1 inhibition, confirming the aldehyde's electronic and steric requirements. The formyl group also enables late-stage diversification through reductive amination or condensation reactions, facilitating rapid SAR exploration without redesigning the core scaffold [3] [4].
The 6-iodo substituent represents a strategic optimization for filling a hydrophobic subpocket. Iodine's large van der Waals radius (1.98 Å) and polarizability create favorable dispersion interactions with Phe348 and Trp179 that chlorine or bromine analogues cannot achieve [3]. Deiodinated analogues exhibit 8-10 fold reductions in potency, while molecular dynamics simulations confirm enhanced binding stability (ΔG ~ -2.3 kcal/mol) due to iodine's complementary shape to the subpocket. This modification exemplifies halogen bonding as a key design principle in SphK1 inhibition.
Table 2: Impact of Substituent Modifications on SphK1 Inhibition
Substituent Position | Chemical Group | Key Properties | SAR Impact |
---|---|---|---|
2-ortho | Ethoxy (-OCH2CH3) | Hydrophobic parameter (π): 1.55 | 3-fold potency increase vs methoxy; 5-fold decrease vs propoxy |
4-para | Formyl (-CHO) | σm: 0.35; TPSA: 17 Ų | Irreplaceable for activity; reduction/oxidation eliminates potency |
6-meta | Iodo | van der Waals radius: 1.98 Å; polarizability: 5.35e⁻²⁴ cm³ | 8-10 fold higher potency vs H/Cl/Br analogues |
N-phenyl | Unsubstituted phenyl | LogP contribution: 2.00 | Methyl/methoxy substitutions decrease activity by 2-4 fold |
The phenoxyacetamide core provides essential conformational flexibility while maintaining optimal distance between pharmacophoric elements. X-ray crystallographic studies of related SphK1 inhibitors reveal that the ethylene linker (O-CH2-C=O) adopts a gauche conformation that positions the N-phenyl group parallel to the quinoline plane, enabling simultaneous engagement with both hydrophobic and hydrophilic regions of the binding site [3] [6]. Rigidification through cyclization (e.g., benzoxazinone formation) or introduction of conformational constraints (α-methylation) significantly reduced SphK1 inhibition, confirming the necessity of rotational freedom in the linker region.
The N-phenylacetamide terminus contributes to binding through both hydrophobic interactions and π-stacking networks. Removal of the phenyl group (N-H acetamide) resulted in complete loss of activity, while substitution patterns dramatically influenced potency. Meta-substituted electron-withdrawing groups improved activity by 2-fold compared to ortho-substituted analogues, attributed to reduced steric hindrance and optimized dipole alignment with Tyr241 [3] [6]. Molecular dynamics simulations further demonstrated that the unsubstituted phenyl ring participates in edge-to-face π-interactions with Phe344, contributing approximately 30% of the total binding energy according to MM/GBSA calculations.
The scaffold's oxygen atoms (phenoxy ether and carbonyl) form critical hydrogen bonds with the enzyme's hinge region. Mutation studies confirm that the backbone NH of Ser168 serves as the hydrogen bond donor to the acetamide carbonyl oxygen, while the phenoxy ether oxygen accepts a hydrogen bond from the hydroxyl group of Ser170 [3]. This dual hydrogen-bonding network anchors the inhibitor in the catalytic cleft with an optimal distance of 2.8-3.0 Å between donor-acceptor pairs, explaining why thioether or reverse-amide isosteres show markedly reduced binding affinity.
Table 3: Binding Interactions of Phenoxyacetamide Scaffold Components
Scaffold Element | Interaction Type | Binding Partner in SphK1 | Energy Contribution (ΔG kcal/mol) |
---|---|---|---|
Phenoxy oxygen | H-bond acceptor | Ser170-OH | -1.8 ± 0.3 |
Acetamide carbonyl | H-bond acceptor | Ser168-NH | -2.2 ± 0.4 |
N-phenyl ring | π-π stacking | Phe344 | -1.5 ± 0.2 |
Ethylene linker | Hydrophobic interaction | Val124, Leu267 | -0.9 ± 0.1 |
Iodo substituent | Halogen bonding | Phe348 carbonyl | -1.1 ± 0.2 |
Systematic modification of the N-phenyl head group revealed a delicate balance between lipophilicity and target engagement. Replacement of the phenyl ring with polar heterocycles (pyridyl, pyrimidinyl) reduced SphK1 inhibitory activity by >20-fold despite maintaining similar hydrogen-bonding capacity [3]. This phenomenon was attributed to the desolvation penalty associated with burying polar surfaces in SphK1's hydrophobic subpocket. Computational analysis (MM/PBSA) confirmed that polar head groups incurred energy costs of +2.8 to +4.1 kcal/mol during the binding process, offsetting favorable polar interactions.
Conversely, extending hydrophobicity through fused ring systems (naphthyl, tetrahydronaphthyl) yielded compounds with enhanced in vitro potency but compromised solubility (<5 µg/mL) and cellular permeability [3]. The optimal compromise was achieved through substituted phenyl rings bearing halogen atoms at the meta-position. Specifically, 3-trifluoromethylphenyl and 3-chlorophenyl analogues exhibited 2.5-fold improved enzyme inhibition (IC50 ~ 0.8 µM) compared to the unsubstituted parent compound, while maintaining acceptable aqueous solubility (>50 µg/mL) [3]. These modifications enhanced interaction with the hydrophobic residues Phe344 and Leu267 without significantly increasing molecular weight.
The formyl group's polarity proved essential for counterbalancing the scaffold's lipophilicity. Removal of this group increased ClogP by 1.2 units but reduced SphK1 binding by 15-fold, underscoring its role beyond mere hydrophilicity [3]. Molecular dynamics simulations revealed that the aldehyde oxygen maintains a water-mediated hydrogen bond network with Lys184 and Asp178 even when displaced from direct coordination. This hydration shell stabilization represents a unique mechanism where a polar group enhances binding indirectly by structuring interfacial water molecules—a phenomenon confirmed through thermodynamic analysis (ΔΔG = -1.8 kcal/mol).
Table 4: Head Group Modifications and Pharmacological Properties
Head Group Modification | ClogP | SphK1 IC50 (µM) | Solubility (µg/mL) | Cellular Activity |
---|---|---|---|---|
Phenyl (parent) | 3.52 | 2.1 ± 0.3 | 58 ± 4 | Moderate |
3-Pyridyl | 2.98 | >50 | >200 | None |
4-Pyridyl | 2.97 | 45.2 ± 3.1 | 195 ± 8 | None |
3-Trifluoromethylphenyl | 3.89 | 0.8 ± 0.1 | 52 ± 3 | High |
1-Naphthyl | 4.78 | 0.5 ± 0.1 | 4.2 ± 0.5 | Low |
Formyl-deleted analogue | 4.72 | 31.5 ± 2.7 | 9.8 ± 0.7 | None |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: